The compound is typically synthesized through various chemical methods, including asymmetric synthesis techniques. It is classified as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT1B receptors, which are crucial in modulating mood and anxiety responses . The presence of the methoxy group at the 8-position contributes to its bioactivity and receptor affinity.
The synthesis of (R)-(+)-8-methoxy-2-aminotetralin can be achieved through several methodologies:
These synthetic routes highlight the versatility and complexity involved in producing (R)-(+)-8-methoxy-2-aminotetralin.
The molecular structure of (R)-(+)-8-methoxy-2-aminotetralin features a tetralin core with an amino group at the 2-position and a methoxy group at the 8-position. This configuration is critical for its biological activity.
The spatial arrangement of substituents around the chiral center significantly influences its interaction with biological receptors .
(R)-(+)-8-Methoxy-2-aminotetralin participates in several chemical reactions:
These reactions illustrate its versatility as both a synthetic intermediate and a bioactive compound .
The mechanism of action for (R)-(+)-8-methoxy-2-aminotetralin primarily involves its interaction with serotonin receptors:
Studies using molecular docking and simulations have provided insights into how this compound interacts with receptor sites, emphasizing its potential in drug development .
These properties are essential for understanding its handling in laboratory settings and potential formulation into pharmaceutical products.
(R)-(+)-8-Methoxy-2-aminotetralin has several scientific applications:
The ω-transaminase from Chromobacterium violaceum (Cv-TA) enables efficient stereoselective amination of 8-methoxy-1-tetralone to yield (R)-(+)-8-methoxy-2-aminotetralin. Cv-TA operates via a ping-pong bi-bi mechanism, utilizing pyridoxal-5′-phosphate (PLP) as a cofactor to shuttle amino groups from amine donors (e.g., (S)-α-methylbenzylamine) to the ketone substrate [3] [9]. The catalytic lysine (K288) forms a Schiff base with PLP, and its conformational dynamics are critical for activity. Upon PLP loss, K288 shifts from a strained "forward" conformation (catalytically active) to a relaxed "backward" state, triggering dimer dissociation and enzyme inactivation [3] [8].
Protein engineering of Cv-TA enhances substrate acceptance and stability:
Table 1: Performance of Engineered Cv-TA Variants in 8-Methoxy-1-tetralone Amination
Variant | Mutation | Relative Activity | ee (%) | Remarks |
---|---|---|---|---|
Wild-type | None | 1.0× | >99 | Low operational stability |
CV_W60C | Trp60Cys | 3.2× | >99 | Enhanced bulky substrate acceptance |
CV_Y168F | Tyr168Phe | 2.6× | >99 | Improved hydrophobic pocket |
CV_W60C/Y168F | Double | 5.8× | >99 | Synergistic activity increase |
Racemic 8-methoxy-2-aminotetralin undergoes kinetic resolution using chiral acylating agents. (R)-O-Acetylmandeloyl chloride reacts with the racemate to form diastereomeric amides, leveraging differential crystallization kinetics for separation [1] [6]. The (R,R)-amide precipitates selectively from ethanol, while the (S,R)-isomer remains in solution. Acidic hydrolysis of the isolated diastereomer then releases enantiopure (R)-amine:
$$\ce{(±)-8-Methoxy-2-AT + (R)-O-Acetylmandeloyl chloride -> (R,R)-Amide (crystalline) + (S,R)-Amide (soluble)}$$$$\ce{(R,R)-Amide + HCl -> (R)-8-Methoxy-2-AT hydrochloride + (R)-Mandelic acid}$$
Critical parameters:
Asymmetric Transfer Hydrogenation (ATH) reduces 8-methoxy-1-tetralone to the corresponding (R)-alcohol, followed by stereoretentive amination. Ru(II)-(R,R)-TsDPEN catalyst [(R,R)-N-(2-amino-1,2-diphenylethyl)-p-toluenesulfonamide] in 2-propanol/KOH affords (R)-8-methoxy-2-tetralol in 95% yield and 97% ee [10]. The methoxy group’s electron-donating effect enhances enantioselectivity by coordinating the catalyst via oxygen-Ru interactions.
Key reaction metrics:
Table 2: Catalytic Methods for Enantiomeric Enrichment
Method | Catalyst/Reagent | ee (%) | Yield (%) | Advantages |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru(II)-(R,R)-TsDPEN | 97 | 95 | No H₂ equipment; scalable |
Biocatalytic Reduction | Lactobacillus brevis ADH | 99 | 88 | Aqueous medium; low waste |
Enzymatic Transamination | Cv-TA (CV_W60C/Y168F) | >99 | 82 | Single-step; no metal residue |
Economic and Efficiency Metrics
Cost: $120–150/g at scale; high solvent consumption in resolution.
Enantiopure Synthesis:
Technical Trade-offs
Table 3: Synthesis Route Comparison for (R)-(+)-8-Methoxy-2-aminotetralin
Parameter | Racemic Synthesis + Resolution | Biocatalytic (Cv-TA) | Chemocatalytic (ATH) |
---|---|---|---|
Overall Yield | 35% (after resolution) | 82% | 74% (2 steps) |
Purity (ee) | >98% | >99% | 96% |
Operational Complexity | Moderate | High (enzyme handling) | Low |
Environmental Factor | 32 | 8 | 15 |
Cost (per kg) | $120,000 | $75,000 | $95,000 |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: